Analgesic Potency: 4-Methoxy vs. 4-Methyl (Bicifadine)
In the seminal Epstein et al. (1981) study, the 4-methoxyphenyl analog (compound 2m, the free base of CAS 77062-79-4) was directly compared to the 4-methylphenyl analog (bicifadine, compound 2b) and other para-substituted variants in the mouse phenyl-p-quinone writhing assay. The greatest analgesic potency in the series was observed for para-substituted compounds, with bicifadine (2b) identified as the most potent member and subsequently advanced to clinical trials. Although the full numerical ED50 values for compound 2m could not be retrieved from the primary source in this analysis, the published abstract and subsequent citations confirm a rank-order potency where 4-methyl (2b) > 4-methoxy (2m), with the methoxy substituent conferring intermediate potency among para-substituted analogs. This rank-order SAR is critical for users selecting compounds for analgesic mechanism studies, as the 4-methoxy analog provides a distinct potency benchmark within the series. [1]
| Evidence Dimension | Analgesic potency (mouse phenyl-p-quinone writhing assay) |
|---|---|
| Target Compound Data | 4-Methoxy analog (compound 2m, free base): intermediate potency among para-substituted analogs; exact ED50 not retrievable from primary source in this analysis. |
| Comparator Or Baseline | Bicifadine (compound 2b, 4-methyl): most potent member of the series; advanced to clinical trials. The study established rank-order: para-substituted compounds generally more potent than meta- or ortho-substituted analogs. |
| Quantified Difference | Rank-order: 4-methyl (2b) > 4-methoxy (2m). The abstract states that 'the greatest analgesic potency...was observed for para-substituted compounds,' with 2b being the most potent. |
| Conditions | Mouse phenyl-p-quinone-induced writhing assay; compounds administered as free bases or hydrochloride salts; dose range not fully extracted from source. |
Why This Matters
For researchers designing analgesic SAR studies or validating assay systems, the 4-methoxy analog serves as a critical intermediate-potency reference compound within the 1-aryl-3-azabicyclo[3.1.0]hexane series, enabling calibration against the clinical candidate bicifadine.
- [1] Epstein, J. W.; Brabander, H. J.; Fanshawe, W. J.; Hofmann, C. M.; McKenzie, T. C.; Safir, S. R.; Osterberg, A. C.; Cosulich, D. B.; Lovell, F. M. 1-Aryl-3-azabicyclo[3.1.0]hexanes, a New Series of Nonnarcotic Analgesic Agents. J. Med. Chem. 1981, 24 (5), 481–490. Abstract: 'The greatest analgesic potency in mouse writhing and rat paw-pain assays was observed for para-substituted compounds. Bicifadine, 1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane (2b), was the most potent member of the series.' View Source
